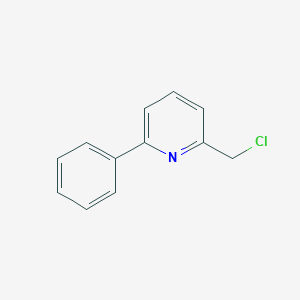
2-(Chloromethyl)-6-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Chloromethyl)-6-phenylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C12H10ClN and its molecular weight is 203.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Synthesis
- Intermediate in Drug Development : 2-(Chloromethyl)-6-phenylpyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to form complex structures makes it valuable in medicinal chemistry. For instance, it can be transformed into biologically active derivatives through nucleophilic substitution reactions, facilitating the design of new drugs targeting specific diseases .
2. Catalysis
- Ligand in Transition Metal Catalysis : The compound can act as a ligand in coordination chemistry, particularly in catalysis involving late transition metals. Its unique structure allows it to stabilize metal centers, enhancing catalytic activity. Research indicates that derivatives of this compound are effective in catalytic cycles for reactions such as cross-coupling and oxidation .
3. Biological Activity
- Antimicrobial and Insecticidal Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. Additionally, some derivatives have shown insecticidal activity against agricultural pests, indicating their utility in crop protection .
Case Study 1: Synthesis of Antimicrobial Agents
A study explored the synthesis of various derivatives of this compound aimed at enhancing antimicrobial activity. The synthesized compounds were tested against a range of bacterial strains, with several exhibiting significant inhibitory effects. This highlights the potential of this compound as a scaffold for developing new antimicrobial agents.
Case Study 2: Catalytic Applications
Research demonstrated that complexes formed with this compound derivatives and palladium showed enhanced catalytic efficiency in cross-coupling reactions. The unique electronic properties imparted by the chloromethyl group were found to facilitate the activation of aryl halides, leading to higher yields in product formation .
Properties
CAS No. |
147937-33-5 |
|---|---|
Molecular Formula |
C12H10ClN |
Molecular Weight |
203.67 g/mol |
IUPAC Name |
2-(chloromethyl)-6-phenylpyridine |
InChI |
InChI=1S/C12H10ClN/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
NPSWBGSNFIEDJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CCl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CCl |
Synonyms |
2-(CHLOROMETHYL)-6-PHENYLPYRIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















